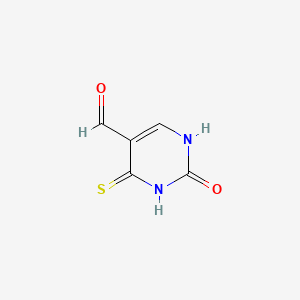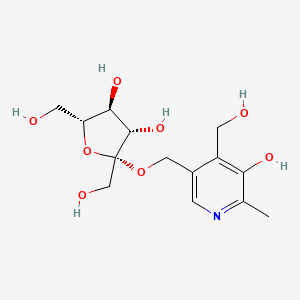
Methyl margarate-d33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl margarate-d33” is also known as “Methyl heptadecanoate-d33” or “Heptadecanoic acid-d33 methyl ester”. It has a linear formula of CD3(CD2)15COOCH3 . The molecular weight of this compound is 317.68 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula CD3(CD2)15COOCH3 . This indicates that the molecule consists of a methyl group (CH3), a chain of 15 deuterated methylene groups (CD2), a carbonyl group (C=O), and a methoxy group (OCH3).
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at 4° C and has a melting point range of 28-30° C .
Scientific Research Applications
Gas Chromatography Applications : Methyl margarate has been used as an internal standard in gas chromatography for the quantitative determination of unsaturated tall oil fatty acids. This application is crucial for accurate analyses, especially when components of the unknown are not sufficiently volatile to be measured in the chromatograph (Iden & Kahler, 1962).
Biological Material Analysis : It has been utilized in a procedure for the quantitative determination of Carcinolipin (cholesterol 14-methylhexadecanoate) in biological materials like blood serum and tissues. In this process, cholesterol esters are separated by thin-layer chromatography, and methyl margarate is used as a standard for quantification (Hradec, 1968).
Adsorption and Separation Properties : The chemical has been referenced in studies involving the synthesis and analysis of adsorption and separation properties of materials, such as hypercrosslinked polystyrene resins, which are used for environmental applications like water purification (Wang et al., 2014).
Pharmaceutical and Medical Research : In medical research, particularly in studies exploring the biological effects of solvents like dimethyl sulfoxide (DMSO), methyl margarate might be referenced as a comparative substance or as part of a broader chemical analysis (Verheijen et al., 2019).
Arsenic Methylation Studies : The compound has been implicated in the methylation studies of arsenic compounds, which is significant for understanding the biotransformation and detoxification pathways of arsenic in biological systems (Zakharyan, Wildfang, & Aposhian, 1996).
Piezoelectric Material Research : Research on piezoelectric materials, which are essential in various electronic and mechanical applications, also references the chemical, potentially in the context of materials characterization or synthesis (Mamada et al., 2015).
Safety and Hazards
“Methyl margarate-d33” is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-SRIUXHGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746000 |
Source


|
| Record name | Methyl (~2~H_33_)heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-81-5 |
Source


|
| Record name | Methyl (~2~H_33_)heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)


![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)
